

Key concepts in condition-based maintenance for industrial machinery.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Condition-Based Maintenance for Industrial Machinery

Introduction: The Evolution of Maintenance Philosophies

In the landscape of industrial operations, maintenance strategies have evolved significantly, moving from reactive repairs to data-driven, proactive interventions. The primary goal is to enhance equipment reliability, improve safety, and optimize operational costs.[1][2] Condition-Based Maintenance (CBM) represents a sophisticated approach that leverages real-time asset health data to guide maintenance decisions.[1][3][4][5] This strategy contrasts sharply with traditional methods.

Table 1: Comparison of Core Maintenance Philosophies

Maintenance Strategy	Core Principle	Pros	Cons
Reactive Maintenance	"Run-to-failure." Action is taken only after a breakdown occurs.	No initial cost.	High unplanned downtime, expensive emergency repairs, potential for catastrophic failure.
Preventive Maintenance	"Calendar-based." Maintenance is performed at predetermined intervals (time or usage).[1]	Reduces likelihood of failure compared to reactive.	Can lead to unnecessary maintenance, risk of introducing new faults during service.[1][6]
Condition-Based Maintenance (CBM)	"Monitor and act." Maintenance is triggered by the actual condition of the asset. [1][3][4][5]	Optimizes scheduling, prolongs asset life, reduces costs by avoiding unnecessary work.[1][4][5]	Requires initial investment in monitoring technology and expertise.[1]
Predictive Maintenance (PdM)	"Predict and prevent." Uses historical and real-time data with advanced analytics to forecast future failures.[1]	Maximizes uptime, minimizes maintenance costs by intervening at the optimal moment.[4]	Highest initial investment, requires significant data and analytical capabilities.

CBM and Predictive Maintenance (PdM) are closely related, with CBM forming the foundation for PdM. CBM answers the question, "Is something wrong?", while PdM seeks to answer, "When will it go wrong?".[7] This guide focuses on the core tenets of CBM, from data acquisition to decision-making, providing a technical framework for its implementation.

The Core Workflow of Condition-Based Maintenance

The CBM process is a systematic, data-driven cycle designed to transform raw sensor data into actionable maintenance intelligence. This workflow is standardized by ISO 13374, which

Foundational & Exploratory

Check Availability & Pricing

outlines a modular architecture for condition monitoring and diagnostics systems.[8][9] The key stages involve acquiring data related to system health, processing that data to extract meaningful features, and making informed maintenance decisions.[6]

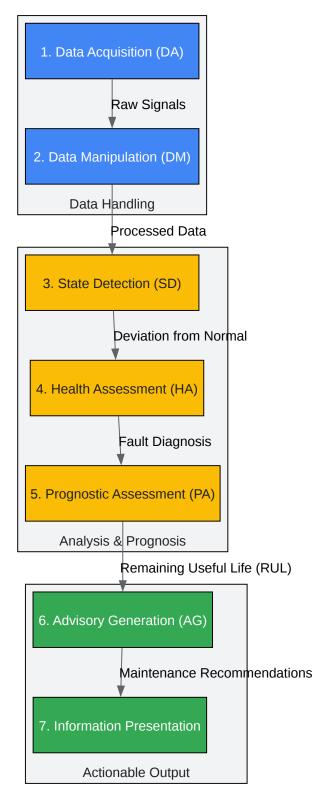


Figure 1: ISO 13374 Standard CBM Workflow

Click to download full resolution via product page

Caption: A logical flow diagram of the CBM process based on the ISO 13374 standard.

The process begins with Data Acquisition from sensors and ends with Advisory Generation that guides maintenance personnel.[8][9] This structured approach ensures that maintenance activities are directly linked to the evidenced health of the machinery.

Prognostics and Health Management (PHM)

Prognostics and Health Management (PHM) is a comprehensive engineering discipline that provides the analytical power behind advanced CBM and predictive maintenance.[7][10] Its purpose is to assess the current health of a component and predict its remaining useful life (RUL).[11] PHM integrates diagnostics (detecting and identifying faults) with prognostics (predicting fault progression).[10][12]

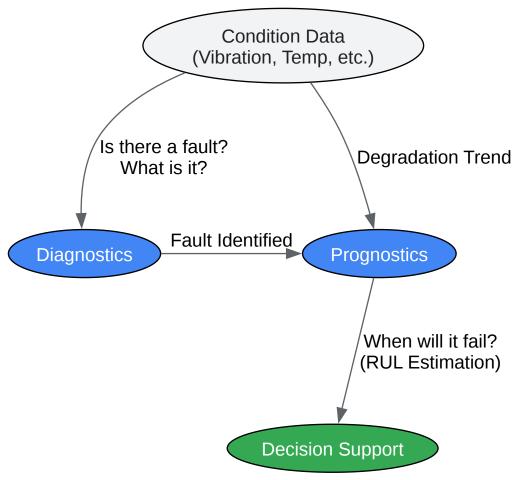


Figure 2: Core Logic of PHM

Click to download full resolution via product page

Caption: Relationship between Diagnostics, Prognostics, and Decision Support in PHM.

By implementing PHM, organizations can move beyond simply detecting a fault to understanding its trajectory, enabling just-in-time maintenance that maximizes component life while minimizing the risk of unexpected failure.[12]

Key Condition Monitoring Techniques: Methodologies

The efficacy of a CBM program hinges on the quality and relevance of the data collected. Various monitoring techniques are employed to track different physical parameters, each providing unique insights into machinery health.[13][14]

Table 2: Mapping of Monitoring Techniques to Common Industrial Faults

Monitoring Technique	Detectable Faults	Applicable Machinery
Vibration Analysis	Imbalance, misalignment, bearing wear, gear tooth defects, looseness.[13]	Rotating machinery: motors, pumps, compressors, turbines, gearboxes.[13][15]
Infrared Thermography	Overheating in electrical connections, bearing friction, insulation breakdown, cooling issues.[14]	Electrical cabinets, motors, bearings, steam systems.[15]
Oil Analysis	Component wear (via particle analysis), fluid contamination (water, coolant), lubricant degradation.[16]	Engines, gearboxes, hydraulic systems, transformers.
Ultrasonic Analysis	High-frequency sounds from bearing friction, pressure/vacuum leaks, electrical arcing.	Bearings, steam traps, compressed air systems, electrical panels.
Electrical Monitoring	Motor winding faults, rotor bar issues, power quality problems.[15]	Electric motors, generators, transformers.[14]

Experimental Protocol: Vibration Analysis

Vibration analysis is a cornerstone of CBM for rotating machinery, based on the principle that all machines produce a characteristic vibration "signature" during normal operation.[13][15] Deviations from this signature indicate developing faults.

- Principle: Measures the oscillation of machine components. Changes in vibration amplitude
 or frequency directly correlate to changes in the machine's dynamic forces, which are altered
 by faults like imbalance or bearing wear.[15]
- Instrumentation: Accelerometers are the most common sensors. They are mounted directly
 onto the machine's bearing housings or other critical points to convert mechanical vibration
 into an electrical signal.

Data Acquisition:

- Sensor Placement: Sensors are placed at strategic locations, typically in the horizontal, vertical, and axial directions, to capture the full range of motion.
- Data Collection: Data is captured as a time-domain waveform. The sampling rate must be high enough to capture the frequencies of interest (typically following the Nyquist theorem).

Data Analysis:

- Time Waveform Analysis: The raw signal is observed to detect transient events like impacts or rubbing.
- Spectral Analysis (FFT): The Fast Fourier Transform (FFT) algorithm is applied to the time
 waveform to convert it into the frequency domain. This spectrum separates the overall
 vibration into its constituent frequencies, allowing for the precise identification of faults, as
 different faults manifest at specific frequencies.[16]
- Interpretation: Specific frequencies in the spectrum are linked to specific components. For
 example, a high peak at 1x the rotational speed often indicates imbalance, while specific
 higher frequencies can be matched to the unique geometric properties of a bearing to
 diagnose inner or outer race defects.

Experimental Protocol: Oil Analysis

Oil analysis provides a deep insight into the internal condition of machinery by examining the properties of its lubricating oil.[15][16] The lubricant acts as a diagnostic medium, carrying evidence of wear and contamination.

- Principle: Assesses the health of both the machinery and the lubricant itself by analyzing the
 physical and chemical properties of the oil and identifying the type and quantity of
 suspended particles.[16]
- Instrumentation: Laboratory-based instruments such as spectrometers, viscometers, and particle counters are used.
- Data Acquisition (Sampling):
 - A representative oil sample (typically 100-200 mL) is drawn from the machine while it is operating or shortly after shutdown to ensure particles are still in suspension.
 - Samples are taken from a consistent point in the system (e.g., a dedicated sample valve)
 to ensure data trendability.
 - The sample container must be clean to avoid external contamination.
- Data Analysis:
 - Spectrometric Analysis: Techniques like Inductively Coupled Plasma (ICP) spectrometry measure the concentration of various metallic elements (e.g., iron, copper, aluminum) in parts per million (PPM), indicating which specific components are wearing.
 - Viscosity Measurement: Checks if the oil's viscosity is within the specified range.
 Significant changes can indicate oxidation, thermal breakdown, or contamination.
 - Particle Counting (e.g., ISO 4406): Quantifies the number of particles in different size ranges to assess the overall cleanliness of the fluid.
- Interpretation: High levels of a specific metal can pinpoint the wearing component (e.g., high iron suggests gear or bearing wear). The presence of contaminants like water or silicon (dirt) indicates seal failure or improper filtration, which can accelerate wear.

Implementation and Benefits

Adopting a CBM strategy offers substantial advantages by transforming maintenance from a cost center into a value-added activity.[1] The primary goals are to predict and prevent equipment failures, enhance reliability, optimize resources, and improve safety.[1]

- Reduced Downtime: By identifying potential issues before they escalate, CBM minimizes unplanned downtime and production disruptions.[4][17]
- Cost Savings: Maintenance is performed only when necessary, which reduces labor costs, minimizes the consumption of spare parts, and lowers the risk of expensive secondary damage from catastrophic failures.[4][5]
- Extended Asset Life: By monitoring and maintaining optimal operating conditions, CBM reduces stress and premature wear on machinery, extending its operational lifespan.[1][5]
 [17]
- Improved Safety: Proactively addressing mechanical issues helps prevent dangerous equipment failures that could pose a risk to personnel.[1][4][5]

Despite these benefits, implementation requires an initial investment in sensor technology, data acquisition systems, and personnel training.[1] However, for critical assets where failure carries significant financial or safety risks, the return on investment is typically high.[3][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Condition-Based Maintenance Explained: A Data-Driven Approach [voltainsite.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Condition-based Maintenance (CBM) Explained | Reliable Plant [reliableplant.com]
- 4. fiixsoftware.com [fiixsoftware.com]

- 5. What is Condition-based Maintenance? | IBM [ibm.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Prognostics and Health Management (PHM) MATLAB & Simulink [it.mathworks.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. researchgate.net [researchgate.net]
- 10. Prognostics and Health Management of Industrial Assets: Current Progress and Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.polyu.edu.hk [research.polyu.edu.hk]
- 12. sal.aalto.fi [sal.aalto.fi]
- 13. clickmaint.com [clickmaint.com]
- 14. samotics.com [samotics.com]
- 15. advancedtech.com [advancedtech.com]
- 16. 15 Condition-Based Monitoring Techniques (2025) | Inframatrix [inframatrix.com.my]
- 17. The Complete Condition-Based Maintenance (CBM) Guide FieldEx [fieldex.com]
- To cite this document: BenchChem. [Key concepts in condition-based maintenance for industrial machinery.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13439885#key-concepts-in-condition-based-maintenance-for-industrial-machinery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com